molecular formula C9H12O2 B1606064 Bicyclononadiene diepoxide CAS No. 2886-89-7

Bicyclononadiene diepoxide

Cat. No.: B1606064
CAS No.: 2886-89-7
M. Wt: 152.19 g/mol
InChI Key: MGAKFFHPSIQGDC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclononadiene diepoxide can be synthesized through the epoxidation of bicyclononadiene. The process typically involves the use of peracids or other oxidizing agents to introduce the epoxide groups into the bicyclononadiene structure. One common method involves the use of meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent under controlled conditions to achieve the desired diepoxide product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale epoxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Bicyclononadiene diepoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bicyclononadiene diepoxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bicyclononadiene diepoxide involves its ability to react with nucleophiles, leading to the formation of covalent bonds with various biomolecules. This reactivity is primarily due to the strained nature of the epoxide rings, which makes them susceptible to nucleophilic attack. The compound can interact with proteins, DNA, and other cellular components, potentially affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo a variety of chemical reactions and its utility in multiple research fields make it a valuable compound for scientific investigation.

Properties

IUPAC Name

4,9-dioxatetracyclo[5.4.0.03,5.08,10]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-4-2-8-9(11-8)5(4)3-7-6(1)10-7/h4-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAKFFHPSIQGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C(C2CC4C1O4)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951487
Record name Octahydro-1aH-indeno[1,2-b:5,6-b']bisoxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2886-89-7
Record name Octahydro-2H-indeno[1,2-b:5,6-b′]bisoxirene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2886-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indan, 1,2:5,6-diepoxyhexahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002886897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octahydro-1aH-indeno[1,2-b:5,6-b']bisoxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2:5,6-Diepoxyhexahydroindan (mixture of isomers)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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